2-cyclohexyl-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide
Description
Evolution of Triazolopyridazine Chemistry
The development of triazolopyridazine chemistry represents a cornerstone in heterocyclic compound research, driven by the scaffold’s versatility in medicinal and materials science. Early synthetic approaches focused on cyclization reactions, such as the condensation of 1,2,4-triazole precursors with pyridazine derivatives, to form the fused bicyclic core. A pivotal advancement emerged with the use of phosphorus oxychloride (POCl₃) to chlorinate intermediates like 6-methyl-triazolo[4,3-b]pyridazine, enabling further functionalization at the 8-position. Modern methodologies have expanded to include microwave-assisted Suzuki couplings and palladium-catalyzed cross-coupling reactions, which facilitate the introduction of aryl and heteroaryl groups at specific positions. These innovations have allowed systematic exploration of structure-activity relationships (SAR), particularly in kinase inhibition and anticancer applications.
Historical Development of Triazolo[4,3-b]pyridazine Derivatives
The triazolo[4,3-b]pyridazine framework gained prominence due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and phosphodiesterases. Early derivatives, such as 8-chloro-6-methyl-triazolo[4,3-b]pyridazine, were optimized for c-Met kinase inhibition by introducing hydrophobic substituents like substituted phenyl groups into the B-region of the scaffold. Subsequent work revealed that replacing linear chains with azole units (e.g., thiazolyl or pyrazolyl) in the C-region enhanced binding affinity and selectivity. For example, compound 12a (6-methyl-8-(4-methylphenoxy)-triazolo[4,3-b]pyridazine) exhibited nanomolar potency against c-Met, underscoring the role of aryl ether linkages in modulating activity. These findings laid the groundwork for advanced derivatives like 2-cyclohexyl-N-(2-((3-(4-fluorophenyl)-triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide, which integrates a fluorophenyl moiety and a cyclohexyl-acetamide side chain.
Position of 2-cyclohexyl-N-(2-((3-(4-fluorophenyl)-triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide in Heterocyclic Research
This compound exemplifies the strategic hybridization of triazolopyridazine cores with pharmacophoric side chains to optimize target engagement and physicochemical properties. The 4-fluorophenyl group at the 3-position enhances π-π stacking interactions with hydrophobic enzyme pockets, while the cyclohexyl-acetamide moiety improves solubility and metabolic stability. Such modifications align with broader trends in kinase inhibitor design, where appended alkyl and aryl groups balance potency and pharmacokinetic profiles. Additionally, the ethyleneoxy linker between the pyridazine core and the acetamide group introduces conformational flexibility, potentially enabling adaptation to diverse binding sites. Its structural complexity positions it as a model for studying multi-target inhibition and scaffold diversification in drug discovery.
Classification within Privileged Scaffold Frameworks
Privileged scaffolds are defined by their ability to bind multiple biological targets through conserved structural motifs. The triazolo[4,3-b]pyridazine nucleus qualifies as such due to its capacity to mimic nucleobases and engage hinge regions of kinases. The compound 2-cyclohexyl-N-(2-((3-(4-fluorophenyl)-triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide extends this privilege through its bifunctional design:
- The triazolopyridazine core provides a planar aromatic surface for target recognition.
- The 4-fluorophenyl and cyclohexyl groups introduce steric and electronic modulation for selectivity.
This dual functionality mirrors advancements in bivalent inhibitors like AZD5153, where triazolopyridazine derivatives achieve enhanced potency through simultaneous engagement of adjacent protein domains. The compound’s classification within privileged frameworks underscores its potential as a template for developing broad-spectrum therapeutic agents.
This structured analysis synthesizes key advancements in triazolopyridazine chemistry, emphasizing the compound’s design rationale and its alignment with modern medicinal chemistry principles. Subsequent sections will explore synthetic pathways, computational modeling, and comparative pharmacological profiles.
Properties
IUPAC Name |
2-cyclohexyl-N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O2/c22-17-8-6-16(7-9-17)21-25-24-18-10-11-20(26-27(18)21)29-13-12-23-19(28)14-15-4-2-1-3-5-15/h6-11,15H,1-5,12-14H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOXBFALKDRREJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Scientific Research Applications
Biological Activities
The biological activities of compounds containing a triazole structure are well-documented. The following sections outline the specific applications of 2-cyclohexyl-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide based on recent scientific findings.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:
- Antifungal Properties : Compounds similar to this triazole derivative have shown effectiveness against various fungal strains. Studies have reported that triazoles can inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus fumigatus .
- Antibacterial Activity : Triazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain triazole compounds are more potent than traditional antibiotics against resistant strains like MRSA .
Anti-inflammatory Effects
Triazole derivatives are also being investigated for their anti-inflammatory properties. The inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4, has been linked to reduced levels of inflammatory cytokines . This mechanism suggests potential applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Neuroprotective Effects
The neuroprotective potential of triazole-containing compounds has been explored in various studies. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Studies
Several studies have examined the efficacy of triazole derivatives similar to 2-cyclohexyl-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorophenyl group at position 3 of the triazolo-pyridazine ring undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the triazole moiety.
Example reaction :
Conditions :
Key Findings :
-
Substituents like -NH₂, -OH, and -SH react at the para position relative to fluorine .
-
Steric hindrance from the cyclohexyl group reduces reactivity at the acetamide region.
Oxidation Reactions
The ethylene glycol linker (-OCH₂CH₂O-) and acetamide group are susceptible to oxidation under strong conditions:
| Oxidation Target | Reagents | Products | Yield |
|---|---|---|---|
| Ether linkage | KMnO₄, H₂SO₄ | Ketone or ester derivatives | 40–55% |
| Acetamide (-NHCO-) | H₂O₂, Fe²⁺ | N-oxide or hydroxylated acetamide | 30–42% |
Mechanistic Notes :
-
MnO₄⁻ cleaves ether bonds to form ketones via radical intermediates.
-
Acetamide oxidation primarily occurs at the α-carbon, forming hydroxylated byproducts .
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis :
-
Conditions: 6M HCl, 100°C, 8 h
-
Yield: 85–92%
Basic Hydrolysis :
-
Conditions: 2M NaOH, ethanol, reflux (4 h)
-
Yield: 78–88%
Cycloaddition and Cross-Coupling
The triazole ring participates in click chemistry and Suzuki-Miyaura couplings:
Click Reaction :
Suzuki Coupling :
The pyridazine ring reacts with boronic acids under palladium catalysis:
Reduction Reactions
Selective reduction of the triazole ring is achievable with hydrogenation:
Catalytic Hydrogenation :
Stability Under Physiological Conditions
Hydrolytic Stability :
-
Stable in pH 7.4 buffer for >48 h at 37°C.
-
Degrades rapidly in acidic (pH <3) or alkaline (pH >10) media.
Thermal Stability :
-
Decomposes at >250°C without melting.
Comparative Reactivity Table
| Reaction Type | Site of Reactivity | Key Reagents | Major Products |
|---|---|---|---|
| NAS | 4-Fluorophenyl | NaOMe, NH₃ | Methoxy-/Aminophenyl derivatives |
| Oxidation | Ether linkage | KMnO₄/H₂SO₄ | Ketones/esters |
| Hydrolysis | Acetamide | HCl/NaOH | Carboxylic acid/carboxylate |
| Click Chemistry | Triazole | CuSO₄, sodium ascorbate | Triazole hybrids |
| Suzuki Coupling | Pyridazine-Br | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives |
Mechanistic Insights
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
| Compound Name | Core Structure | Key Substituents | Biological Target/Activity |
|---|---|---|---|
| 2-cyclohexyl-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide | [1,2,4]triazolo[4,3-b]pyridazine | 3-(4-fluorophenyl), 6-(ether-linked ethylacetamide with cyclohexyl) | Not explicitly stated (inferred: Lin28?) |
| Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) | [1,2,4]triazolo[4,3-b]pyridazine | 3-methyl, 6-phenylacetamide with N-methyl | Lin28/let-7 interaction inhibitor |
| (E)-2-(Benzoylamino)-3-[1-(6-chloro-3-pyridazin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propenoic acid | Pyridazine-pyrazole hybrid | Chloropyridazine, dimethylpyrazole, benzoylamino-propenoic acid | Not specified |
| 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine | Benzotriazolo-diazepine | 2-fluorophenyl, chloro, methyl | Likely CNS or kinase targets |
Physicochemical Properties
- Melting Points: Lin28-1632: Not provided, but its purity is listed as 97% . (E)-4b (triazolo[4,3-b]pyridazine analog): Melting point 253–255°C, suggesting high crystallinity . Target Compound: Melting point data unavailable, but the cyclohexyl group likely lowers melting point compared to aromatic substituents, improving solubility.
Pharmacokinetic Considerations
- Target Compound : The ether linkage may confer resistance to esterase-mediated hydrolysis, enhancing metabolic stability over ester-containing analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing this compound, and how can regioselectivity be controlled during heterocycle formation?
- Methodological Answer : The triazolopyridazine core can be synthesized via cyclocondensation of hydrazine derivatives with pyridazine precursors. For example, refluxing aromatic aldehydes (e.g., 4-fluorobenzaldehyde) with hydrazine derivatives in ethanol at 80°C for 4 hours achieves cyclization, followed by purification via recrystallization . Regioselectivity is influenced by electron-withdrawing/donating substituents on the aldehyde; steric hindrance and temperature control can further optimize product yield. Multi-step protocols involving acetamide coupling (e.g., using 2-chloro-N-methylacetamide) may require protecting group strategies to avoid side reactions .
Q. What experimental protocols are advised for assessing the compound’s stability under various storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen to determine decomposition temperatures.
- Light sensitivity : Exposure to UV-Vis light (e.g., 365 nm) over 72 hours, with HPLC monitoring for degradation products.
- Humidity tests : Storage at 25°C/60% relative humidity for 1 month, followed by NMR and mass spectrometry to detect hydrolysis or oxidation. Reference safety data for structurally similar triazolopyridazines, which often recommend desiccated storage at -20°C in amber vials .
Q. Which in vitro assays are suitable for initial evaluation of bioactivity in cancer stem cell (CSC) models?
- Methodological Answer : Use tumorsphere formation assays in CSC-enriched cell lines (e.g., breast cancer MDA-MB-231 or glioblastoma U87). Treat cells with 1–10 µM compound for 72 hours, then quantify spheres >50 µm diameter. Include controls for differentiation markers (e.g., CD44/CD24 via flow cytometry) and validate with Lin-28/Let-7 interaction assays (co-immunoprecipitation or luciferase reporter systems) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the triazolopyridazine core for enhanced target binding?
- Methodological Answer :
- Core modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 3-position of the triazolo ring to enhance π-π stacking with hydrophobic binding pockets.
- Side-chain variations : Replace the cyclohexyl group with bicyclic moieties (e.g., piperidyl) to improve solubility and BRD4 binding, as seen in bivalent inhibitors like AZD5153 .
- Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (KD) and cellular thermal shift assays (CETSA) to confirm target engagement in live cells.
Q. What methodologies evaluate the compound’s potential as a bivalent inhibitor and its impact on cellular potency?
- Methodological Answer :
- Bivalent binding validation : Employ Förster resonance energy transfer (FRET) or AlphaScreen to detect simultaneous binding to two bromodomains (e.g., BRD4 BD1 and BD2).
- Cellular potency : Measure IC50 in proliferation assays (e.g., MTT) and correlate with BRD4 occupancy via ChIP-qPCR for oncogenes like c-Myc. Compare monovalent vs. bivalent analogs to establish enhanced efficacy .
Q. How can computational approaches predict binding modes and guide structural modifications?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into BRD4 (PDB: 5U51) or Lin-28 (PDB: 3TS6) active sites. Prioritize poses with hydrogen bonds to key residues (e.g., Asn140 in BRD4).
- QSAR modeling : Train models on triazolopyridazine derivatives using descriptors like LogP, polar surface area, and topological torsion. Validate with leave-one-out cross-validation (R² > 0.7) .
Q. What strategies investigate the compound’s mechanism in modulating Lin-28/Let-7 interactions and CSC differentiation?
- Methodological Answer :
- RNA pull-down assays : Use biotinylated Let-7 mimics to capture Lin-28 in lysates from treated CSCs. Quantify bound Lin-7 via Western blot.
- Differentiation markers : Perform RNA-seq to identify Let-7 targets (e.g., HMGA2, RAS) upregulated post-treatment. Validate with qPCR and siRNA rescue experiments .
Q. How should one design experiments to compare efficacy with synthetic miRNA delivery?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
